molecular formula C11H11NO3 B556496 Ethyl 5-hydroxyindole-2-carboxylate CAS No. 24985-85-1

Ethyl 5-hydroxyindole-2-carboxylate

Cat. No.: B556496
CAS No.: 24985-85-1
M. Wt: 205,22 g/mole
InChI Key: WANAXLMRGYGCPC-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyindole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

Ethyl 5-hydroxyindole-2-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

Ethyl 5-hydroxyindole-2-carboxylate, also known as Ethyl 5-hydroxy-1H-indole-2-carboxylate or 5-Hydroxy-1H-indole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

It has been suggested that 5-hydroxyindole, a related compound, can accelerate gut contractility via activation of l-type calcium channels located on the colonic smooth muscle cells . This suggests that this compound may have a similar effect.

Biochemical Pathways

This compound may be involved in several biochemical pathways. For instance, it has been shown that a wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . This suggests that this compound may also be metabolized by gut bacteria, potentially affecting various biochemical pathways.

Result of Action

It has been suggested that 5-hydroxyindole, a related compound, can stimulate a significant increase in serotonin production when it interacts with a cell line model of intestinal enterochromaffin cells . This suggests that this compound may have a similar effect.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the production of 5-hydroxyindole is inhibited upon pH reduction in in vitro studies , suggesting that the action of this compound may also be pH-dependent. Furthermore, it is recommended to store this compound between 2-8 C in a cool, dry place in a well-ventilated area, in a tightly sealed container, and protected from moisture and heat , indicating that these environmental factors may affect its stability.

Future Directions

Indole derivatives, including Ethyl 5-hydroxy-1H-indole-2-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential as therapeutic agents . Future research may focus on exploring novel methods of synthesis and investigating their diverse biological activities for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 5-hydroxyindole-2-carboxylate, often involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another common method involves the Japp-Klingmann reaction, where an anion of ethyl α-ethylacetoacetate is added to an intermediate azo-ester .

Industrial Production Methods

Industrial production methods for indole derivatives often utilize catalytic processes to enhance yield and selectivity. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxyindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxyindole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit 5-lipoxygenase makes it particularly valuable in anti-inflammatory research .

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANAXLMRGYGCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179700
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24985-85-1
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24985-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Synthesis routes and methods I

Procedure details

5-Hydroxy-1H-2-indolecarboxylic acid (328 mg) was dissolved in ethanol (10 ml) to prepare a solution. Concentrated sulfuric acid was added to the solution, and the mixture was heated under reflux for 3 hr. The reaction solution was cooled to room temperature, an aqueous sodium hydrogencarbonate solution was then added thereto, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with saturated brine and was dried over anhydrous magnesium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel using ethyl acetate-hexane to give ethyl 5-hydroxy-1H-2-indolecarboxylate (336 mg, yield 88%).
Quantity
328 mg
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 5-benzyloxyindole-2-carboxylic acid ethyl ester (10 g, 34 mmol) in ethanol (250 mL) was treated with 10% Pd/C and hydrogenated under atmospheric pressure (double-walled balloon) for 20 h. The reaction mixture was diluted with EtOAc and filtered through Celite®. Evaporation of the filtrate in vacuo gave the title compound as a tan solid (7 g, 99%). 1H NMR (400 MHz, CDCl3)·8.86 (br s, 1H), 7.29 (d, J=8.80 Hz, 1H), 7.11 (s, 1H), 7.06 (s, 1H), 6.94 (d, J=8.70 Hz, 1H), 4.83 (br s, 1H), 4.42 (q, J=7.09 Hz, 2H), 1.41 (t, J=7.08 Hz 3H).
Quantity
10 g
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reactant
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250 mL
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Yield
99%

Synthesis routes and methods III

Procedure details

A solution of 5-benzyloxyindole-2-carboxylic acid ethyl ester (10 g, 34 mmol) in 250 mL of ethanol was treated with 10% Pd/C and hydrogenated under atmospheric pressure (double-walled balloon) for 20 h. The reaction mixture was diluted with EtOAc and filtered through Celite®. Evaporation of the filtrate in vacuo gave the title compound as a tan solid (7 g, 99%). 1H NMR (400 MHz, CDCl3) δ 8.86 (br s, 1H), 7.29 (d, J=8.80 Hz, 1H), 7.11 (s, 1H), 7.06 (s, 1H), 6.94 (d, J=8.70 Hz, 1H), 4.83 (br s, 1H), 4.42 (q, J=7.09 Hz, 2H), 1.41 (t, J =7.08 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods IV

Procedure details

Boron tribromide (64.58 g) was added dropwise to a stirred solution of ethyl 5-methoxyindole-2-carboxylate (20 g) in dry dichloromethane (1000 ml) at −78° C. under an atmosphere of argon. The reaction was allowed to warm to room temperature and stirred for a further 2 hours. The reaction was poured into ice/saturated aqueous sodium hydrogen carbonate solution with stirring and extracted with ethyl acetate. Combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate solution, water, aqueous saturated sodium chloride solution and dried (MgSO4). The solution was concentrated in vacuo and the residue was purified by column chromatography using 0-60% diethyl ether iso-hexane as eluent to give product as a white solid (9.02 g, 48%); NMR δ(CD3SOCD3) 1.31 (t, 3H), 4.29 (q, 2H), 6.79 (dd, 1H), 6.90 (dd, 1H), 7.22 (d, 1H), 8.84 (s, 1H), 11.52 (brs, 1H), M/z (+) 206 (MH+).
Quantity
64.58 g
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reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-hydroxyindole-2-carboxylate
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